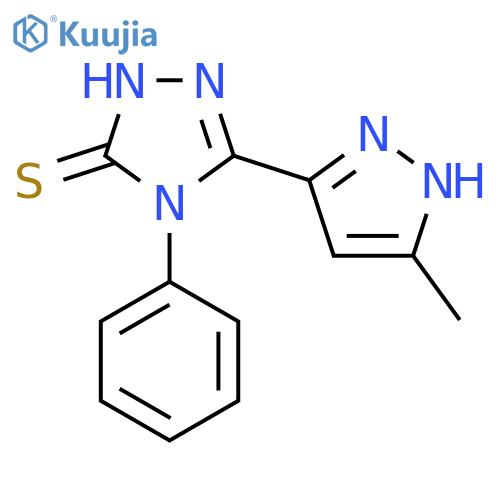

Cas no 1022902-08-4 (5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol)

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(5-methylpyrazol-3-yl)-4-phenyl-1,2,4-triazole-3-thiol

- STK666081

- SBB018459

- ST4111814

- R8900

- A3668/0155513

- 4H-1,2,4-triazole-3-thiol, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-

- 3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

- MDL: MFCD05857269

- インチ: 1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18)

- InChIKey: SSXCFPRCVJVWCU-UHFFFAOYSA-N

- SMILES: S=C1NN=C(C2C=C(C)NN=2)N1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 364

- トポロジー分子極性表面積: 88.4

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414795-1 g |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 1g |

€322.50 | 2023-04-24 | ||

| TRC | M242225-1000mg |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 1g |

$ 720.00 | 2022-06-04 | ||

| A2B Chem LLC | AI05612-250mg |

5-(5-Methyl-1h-pyrazol-3-yl)-4-phenyl-4h-1,2,4-triazole-3-thiol |

1022902-08-4 | 95% | 250mg |

$131.00 | 2024-04-20 | |

| abcr | AB414795-500 mg |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 500MG |

€254.60 | 2023-02-03 | ||

| abcr | AB414795-5 g |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 5g |

€907.00 | 2023-04-24 | ||

| TRC | M242225-250mg |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 250mg |

$ 275.00 | 2022-06-04 | ||

| Chemenu | CM484388-1g |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 97% | 1g |

$264 | 2023-01-05 | |

| abcr | AB414795-1g |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol; . |

1022902-08-4 | 1g |

€317.00 | 2025-03-19 | ||

| Ambeed | A457316-1g |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

1022902-08-4 | 97% | 1g |

$267.0 | 2024-04-26 | |

| A2B Chem LLC | AI05612-5g |

5-(5-Methyl-1h-pyrazol-3-yl)-4-phenyl-4h-1,2,4-triazole-3-thiol |

1022902-08-4 | 95% | 5g |

$989.00 | 2024-04-20 |

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 関連文献

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolに関する追加情報

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Overview

The compound 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 1022902-08-4) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are widely studied due to their unique chemical properties and biological activities. The molecule features a triazole ring system substituted with a phenyl group and a methylpyrazole moiety, making it a promising candidate for drug discovery and material science applications.

Recent studies have highlighted the importance of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the development of novel therapeutic agents. Its structure incorporates functional groups that facilitate interactions with biological targets, such as enzymes and receptors. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, the compound has shown promise in anticancer studies, where it demonstrates selective cytotoxicity against cancer cells while sparing normal cells.

The synthesis of 5-(5-Methyl-1H-pyrazol-3-yl)-4 phenyl 4H 1 2 4 triazole 3 thiol involves a multi-step process that combines organic synthesis techniques. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent coupling with the triazole moiety. The introduction of the phenyl group enhances the molecule's lipophilicity, which is crucial for its bioavailability in pharmacological applications.

From a structural perspective, the compound's triazole ring is highly versatile. The sulfur atom at position 3 contributes to its reactivity and ability to form hydrogen bonds, which are essential for binding to biological targets. The methyl group on the pyrazole ring adds further functionality by influencing the molecule's electronic properties and steric effects.

Recent advancements in computational chemistry have enabled researchers to model the interactions of 5-(5-Methyl 1H pyrazol 3 yl) 4 phenyl 4H 1 2 4 triazole 3 thiol with various biological systems. Molecular docking studies have revealed potential binding modes with key enzymes involved in inflammatory pathways and cancer progression. These insights are paving the way for the design of more potent derivatives with improved therapeutic profiles.

In terms of material science applications, the compound's unique electronic properties make it a candidate for use in advanced materials such as conductive polymers and sensors. Its ability to form stable complexes with metal ions could also be harnessed in catalysis and nanotechnology.

Despite its promising potential, further research is needed to fully elucidate the mechanism of action of 5-(5-Methyl 1H pyrazol 3 yl) 4 phenyl 4H 1 2 4 triazole 3 thiol and optimize its pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock its full potential in drug development and beyond.

1022902-08-4 (5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) Related Products

- 114058-93-4(3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- (9CI))

- 26029-10-7(4-Isobutyl-5-phenyl-4h-1,2,4-triazol-3-ylhydrosulfide)

- 217487-47-3(3H-1,2,4-Triazole-3-thione,4-(4-fluorophenyl)-2,4-dihydro-5-[2-(4-hydroxyphenyl)ethyl]-)

- 16629-40-6(4-phenyl-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol)

- 110623-38-6(3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-)

- 16629-43-9(4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

- 261761-26-6(3H-1,2,4-Triazole-3-thione,5-[4-(1,1-dimethylethyl)phenyl]-2,4-dihydro-4-[4-(1-methylethyl)phenyl]-)

- 175276-75-2(5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol)

- 22478-90-6(5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol)

- 263707-22-8(3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(4-methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-)